An In-depth Technical Guide to the Core Chemical Properties of 9-Hydroxyfluorene
An In-depth Technical Guide to the Core Chemical Properties of 9-Hydroxyfluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyfluorene, also known as 9-fluorenol, is an alcohol derivative of the polycyclic aromatic hydrocarbon fluorene. Structurally, it is characterized by a hydroxyl group located at the 9-position of the fluorene backbone, the bridging carbon between the two benzene rings. This key functional group significantly influences its chemical reactivity and biological activity, making it a compound of considerable interest in medicinal chemistry, organic synthesis, and materials science. This technical guide provides a comprehensive overview of the core chemical and physical properties of 9-hydroxyfluorene, detailed experimental protocols for its key reactions, and visualizations of its chemical transformations and biological interactions.
Physical and Chemical Properties
9-Hydroxyfluorene is a white to off-white or grayish crystalline powder at room temperature. Its fundamental physical and chemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of 9-Hydroxyfluorene
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₀O | |
| Molecular Weight | 182.22 g/mol | |
| Appearance | White to grayish crystalline powder | |
| Melting Point | 153-154 °C | |
| Boiling Point | 367.5 ± 11.0 °C at 760 mmHg | |
| pKa | 13.34 ± 0.20 (Predicted) | |
| LogP | 2.51 |
Table 2: Solubility Profile of 9-Hydroxyfluorene
The solubility of 9-hydroxyfluorene is dictated by the interplay between its large, non-polar aromatic fluorene core and the polar hydroxyl group. The principle of "like dissolves like" generally governs its solubility in various solvents.
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | |
| Methanol | Slightly soluble | |
| Chloroform | Slightly soluble | |
| Ethanol | Soluble | |
| Ether | Soluble | |
| Acetone | Soluble |
Spectral Data
The spectral characteristics of 9-hydroxyfluorene are crucial for its identification and characterization.
Infrared (IR) Spectroscopy
The IR spectrum of 9-hydroxyfluorene displays a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Other notable absorptions include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic system (around 1450-1600 cm⁻¹).
Chemical Reactivity and Key Reactions
The chemical behavior of 9-hydroxyfluorene is primarily governed by the reactivity of the hydroxyl group at the benzylic 9-position and the aromatic fluorene backbone.
Oxidation to 9-Fluorenone
9-Hydroxyfluorene can be readily oxidized to its corresponding ketone, 9-fluorenone. This is a common and synthetically useful transformation. Various oxidizing agents can be employed for this purpose.
Caption: Oxidation of 9-Hydroxyfluorene to 9-Fluorenone.
Esterification
The hydroxyl group of 9-hydroxyfluorene can undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides or acid chlorides, typically in the presence of an acid catalyst. The Fischer-Speier esterification is a classic method for this transformation.
Caption: Esterification of 9-Hydroxyfluorene.
Experimental Protocols
Detailed methodologies for key experiments involving 9-hydroxyfluorene are provided below.
Synthesis of 9-Hydroxyfluorene by Reduction of 9-Fluorenone
This protocol describes the reduction of 9-fluorenone to 9-hydroxyfluorene using sodium borohydride.
Materials:
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9-Fluorenone
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Methanol (or Ethanol)
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Sodium borohydride (NaBH₄)
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Deionized water
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Dilute Hydrochloric acid (HCl)
Procedure:
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Dissolve 9-fluorenone in warm methanol in an Erlenmeyer flask.
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In a separate container, prepare a solution of sodium borohydride in methanol.
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Slowly add the sodium borohydride solution to the 9-fluorenone solution with stirring. The yellow color of the 9-fluorenone should fade.
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After the addition is complete, continue stirring for approximately 20-30 minutes at room temperature to ensure the reaction goes to completion.
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Carefully add deionized water to quench the excess sodium borohydride and precipitate the 9-hydroxyfluorene product.
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Neutralize the solution with dilute hydrochloric acid.
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Collect the white precipitate by vacuum filtration and wash it with cold deionized water.
Caption: Workflow for the Synthesis of 9-Hydroxyfluorene.
Swern Oxidation of 9-Hydroxyfluorene to 9-Fluorenone
This protocol provides a general procedure for the Swern oxidation, a mild method for oxidizing alcohols.
Materials:
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9-Hydroxyfluorene
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Oxalyl chloride ((COCl)₂)
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Dimethyl sulfoxide (DMSO)
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Triethylamine (Et₃N)
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Anhydrous Dichloromethane (DCM)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane in a flask and cool the solution to -78 °C (dry ice/acetone bath).
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Slowly add a solution of dimethyl sulfoxide in anhydrous dichloromethane to the cooled oxalyl chloride solution and stir for 5-10 minutes.
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Add a solution of 9-hydroxyfluorene in anhydrous dichloromethane dropwise to the reaction mixture and stir for 15-20 minutes.
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Add triethylamine to the flask to act as a base.
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Allow the reaction mixture to warm to room temperature.
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The work-up typically involves washing the reaction mixture with water and brine, followed by drying the organic layer and removing the solvent under reduced pressure to yield 9-fluorenone.
Fischer-Speier Esterification of 9-Hydroxyfluorene
This protocol outlines the esterification of 9-hydroxyfluorene with a generic carboxylic acid.
Materials:
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9-Hydroxyfluorene
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Carboxylic acid (e.g., acetic acid)
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Acid catalyst (e.g., concentrated sulfuric acid, H₂SO₄)
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Solvent (if necessary, e.g., toluene for azeotropic removal of water)
Procedure:
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Combine 9-hydroxyfluorene and an excess of the carboxylic acid in a round-bottom flask.
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Add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture under reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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The work-up typically involves neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), followed by extraction of the ester into an organic solvent.
Biological Activity and Drug Development
9-Hydroxyfluorene has been identified as a dopamine transporter (DAT) inhibitor with an IC₅₀ value of 9 µM. The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thus regulating dopaminergic signaling. By inhibiting DAT, 9-hydroxyfluorene increases the extracellular concentration of dopamine. This mechanism of action is relevant for the development of therapeutic agents for conditions associated with dopamine dysregulation, such as Attention Deficit Hyperactivity Disorder (ADHD) and depression. It is also a major metabolite of a compound developed as a wake-promoting agent and exhibits wake-promoting activity in vivo.
Caption: Simplified schematic of 9-Hydroxyfluorene's inhibition of the Dopamine Transporter.
Conclusion
9-Hydroxyfluorene is a versatile molecule with well-defined physical and chemical properties. Its reactivity, particularly at the hydroxyl group, allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. The spectral data provide clear markers for its identification and characterization. Furthermore, its biological activity
